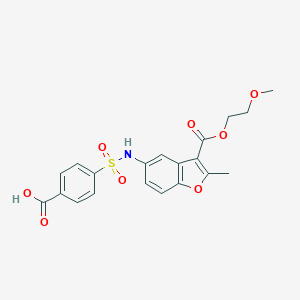![molecular formula C25H26N2O3S3 B280759 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-5-tert-butyl-2,3-dimethylbenzenesulfonamide](/img/structure/B280759.png)
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-5-tert-butyl-2,3-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-5-tert-butyl-2,3-dimethylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BAY 11-7082 and is a potent inhibitor of nuclear factor-kappaB (NF-κB) activation.
Scientific Research Applications
BAY 11-7082 has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. BAY 11-7082 has been used in studies investigating the role of NF-κB in various diseases, including cancer, inflammatory disorders, and viral infections. It has also been used as a tool in chemical biology to study the function of NF-κB and its downstream signaling pathways.
Mechanism of Action
BAY 11-7082 inhibits the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival. NF-κB is activated by various stimuli, including pro-inflammatory cytokines, bacterial and viral infections, and oxidative stress. Upon activation, NF-κB translocates to the nucleus and induces the expression of genes involved in inflammation, cell proliferation, and cell survival. BAY 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα, thereby preventing the translocation of NF-κB to the nucleus.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in various cell types. BAY 11-7082 has also been shown to induce apoptosis in cancer cells and inhibit the growth and invasion of cancer cells. Additionally, BAY 11-7082 has been shown to inhibit the replication of various viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and influenza virus.
Advantages and Limitations for Lab Experiments
BAY 11-7082 is a potent and specific inhibitor of NF-κB activation, making it a valuable tool for studying the function of NF-κB in various biological processes. Its high potency and selectivity make it suitable for use in both in vitro and in vivo experiments. However, BAY 11-7082 has been shown to have some off-target effects, including the inhibition of other signaling pathways, such as the JAK/STAT pathway. Therefore, caution should be exercised when interpreting the results of experiments using BAY 11-7082.
Future Directions
BAY 11-7082 has shown great promise in various fields of scientific research, and there are many future directions for its use. One potential application is in the development of new anti-inflammatory drugs for the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. BAY 11-7082 has also shown potential as an anti-cancer agent, and further studies are needed to investigate its efficacy in various types of cancer. Additionally, BAY 11-7082 may have potential as an anti-viral agent, and further studies are needed to investigate its efficacy against a broader range of viruses. Overall, BAY 11-7082 is a valuable tool for studying the function of NF-κB and its downstream signaling pathways, and its potential applications in various fields of scientific research make it an exciting area of study for future research.
Synthesis Methods
The synthesis of BAY 11-7082 involves the reaction of 2-hydroxy-3-tert-butyl-5-methylbenzenesulfonamide with 2-mercaptobenzothiazole in the presence of potassium carbonate. The resulting product is then purified by column chromatography to obtain pure BAY 11-7082. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production of BAY 11-7082.
properties
Molecular Formula |
C25H26N2O3S3 |
|---|---|
Molecular Weight |
498.7 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-5-tert-butyl-2,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C25H26N2O3S3/c1-15-12-17(25(3,4)5)13-23(16(15)2)33(29,30)27-18-10-11-20(28)22(14-18)32-24-26-19-8-6-7-9-21(19)31-24/h6-14,27-28H,1-5H3 |
InChI Key |
QCDKROPDNLFEOT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3)C |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chlorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280678.png)
![2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280679.png)
![2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280680.png)
![2-isonicotinoyldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280681.png)
![2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280683.png)
![N-(4-methoxyphenyl)-4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzamide](/img/structure/B280684.png)
![4-{Acetyl[(2,5-dibromophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B280685.png)
![Ethyl 1-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B280687.png)
![3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid](/img/structure/B280688.png)
![4-[(7,7-Dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)sulfamoyl]benzoic acid](/img/structure/B280692.png)
![4-{[(9-Oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)amino]sulfonyl}benzoic acid](/img/structure/B280693.png)


![4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid](/img/structure/B280699.png)